molecular formula C6H6ClNO B11810433 6-(Chloromethyl)pyridin-3-ol

6-(Chloromethyl)pyridin-3-ol

Cat. No.: B11810433
M. Wt: 143.57 g/mol
InChI Key: IZVAQMADKUEUSF-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 6-position and a hydroxyl group at the 3-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the chloromethylation of pyridin-3-ol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative chloromethylating agents and catalysts can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include pyridin-3-one and pyridin-3-aldehyde.

    Reduction Reactions: Products include reduced pyridine derivatives with modified functional groups.

Scientific Research Applications

6-(Chloromethyl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylpyridine: Similar structure but with the chloromethyl group at the 2-position.

    3-Chloromethylpyridine: Similar structure but with the chloromethyl group at the 3-position.

    4-Chloromethylpyridine: Similar structure but with the chloromethyl group at the 4-position.

Uniqueness

6-(Chloromethyl)pyridin-3-ol is unique due to the specific positioning of the chloromethyl and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-(chloromethyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVAQMADKUEUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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